(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone
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Overview
Description
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a complex organic compound that features a triazole ring, a piperidine ring, and a thiophene ring
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and benzotriazole, have been reported to show excellent binding affinities to a range of proteins .
Mode of Action
The exact mode of action of this compound is currently unknown. These interactions can lead to conformational changes in the target proteins, potentially altering their function .
Biochemical Pathways
Compounds with similar structures have been found to impact a variety of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and various infectious diseases .
Pharmacokinetics
The presence of heterocyclic moieties like imidazole and benzotriazole in its structure suggests that it may be highly soluble in water and other polar solvents, which could potentially enhance its bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common synthetic route involves the following steps:
Synthesis of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Preparation of the piperidine ring: This can be synthesized through various methods, including the hydrogenation of pyridine or the reduction of piperidone.
Formation of the thiophene ring: This can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-diketone with sulfur.
The final step involves the coupling of these ring systems under specific reaction conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biology, (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can be used as a probe to study various biological processes. Its ability to interact with different biological targets makes it a valuable tool in biochemical research.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development. For example, it could be explored for its antimicrobial or anticancer properties.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, coatings, and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)methanone: Lacks the thiophene ring, making it less versatile in terms of chemical reactivity.
(1-(thiophen-2-yl)cyclopentyl)methanone: Lacks the triazole and piperidine rings, limiting its biological activity.
(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(phenyl)cyclopentyl)methanone: Replaces the thiophene ring with a phenyl ring, which may alter its chemical and biological properties.
Uniqueness
The uniqueness of (4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone lies in its combination of three distinct ring systems. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(1-thiophen-2-ylcyclopentyl)-[4-(triazol-2-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4OS/c22-16(17(7-1-2-8-17)15-4-3-13-23-15)20-11-5-14(6-12-20)21-18-9-10-19-21/h3-4,9-10,13-14H,1-2,5-8,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNKBTYNDRGWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)N3CCC(CC3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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